molecular formula C7H9FN2 B6316008 4-(Aminomethyl)-2-fluoroaniline CAS No. 164648-88-8

4-(Aminomethyl)-2-fluoroaniline

Cat. No.: B6316008
CAS No.: 164648-88-8
M. Wt: 140.16 g/mol
InChI Key: YSXWSLITLDXLCG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-fluoroaniline (CAS 164648-88-8) is a fluorinated aniline derivative of high interest in research and development, particularly in pharmaceutical chemistry and organic synthesis. The compound features both a primary aromatic amine and a primary benzylamine group on a fluorinated benzene ring, making it a valuable bifunctional building block . Its molecular formula is C7H9FN2, with a molecular weight of 140.16 g/mol . This structural motif is commonly utilized in the synthesis of more complex molecules, where it can serve as a key intermediate for the creation of ligands, candidates for bioactivity screening, and other specialized chemicals. As a reagent, it is strictly for research applications in a laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Proper handling procedures must be followed. It is recommended to store the compound in a dry, sealed place, and some suppliers suggest keeping it in a dark place under an inert atmosphere at 2-8°C to preserve stability . The compound is associated with the MDL number MFCD09263965 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXWSLITLDXLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Fluorinated Anilines in Contemporary Organic Chemistry

Fluorinated anilines, a class to which 4-(Aminomethyl)-2-fluoroaniline belongs, are of considerable interest in modern organic chemistry, particularly in the realm of medicinal chemistry. The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties. google.com For instance, the high electronegativity of fluorine can alter the acidity of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com These attributes are highly desirable in drug design, as they can lead to improved pharmacokinetic profiles, such as better absorption, distribution, and a longer half-life in the body. nih.gov

The presence of a fluorine atom on the aniline (B41778) ring, as seen in 4-fluoroaniline (B128567) and its derivatives, can also influence the reactivity of the amine group and the aromatic ring itself. bldpharm.com This makes fluorinated anilines valuable precursors in the synthesis of a wide array of biologically active compounds, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for other diseases. nih.govgoogle.com Research has demonstrated that fluorinated anilines are key intermediates in the production of pharmaceuticals, herbicides, and plant growth regulators. mdpi.com

Significance of Aminomethylated Aromatic Compounds in Advanced Synthesis and Design

The aminomethyl group (a benzylamine (B48309) substructure) is another critical feature of 4-(Aminomethyl)-2-fluoroaniline that imparts significant utility in advanced synthesis. Aminomethylated aromatic compounds are fundamental building blocks in the construction of a vast number of pharmaceuticals and other biologically active molecules. bldpharm.com The primary amine of the aminomethyl group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the formation of larger, more complex molecular architectures.

This functional group is a common feature in many drug classes, where it often plays a crucial role in binding to biological targets such as enzymes and receptors. The ability to form hydrogen bonds and ionic interactions is a key characteristic of the aminomethyl group that contributes to the binding affinity and specificity of a drug molecule. The versatility of this moiety allows for its incorporation into a wide range of heterocyclic systems, which are themselves prevalent in medicinal chemistry.

Scope of Academic Research Involving 4 Aminomethyl 2 Fluoroaniline As a Key Scaffold

Strategies for Carbon-Nitrogen Bond Formation in Fluoroanilines

The construction of the carbon-nitrogen bond is a fundamental step in the synthesis of fluoroanilines and their derivatives. Key strategies include reductive amination and nitrile reduction, as well as nucleophilic substitution and condensation reactions.

Reductive Amination and Nitrile Reduction Approaches

Reductive amination provides a powerful and reliable method for creating C-N bonds, often circumventing the issue of overalkylation that can occur with direct amine alkylation. harvard.edumasterorganicchemistry.com This process typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu For instance, the synthesis of N-alkylated 4-fluoroaniline derivatives can be achieved through the reductive alkylation of 4-fluoroaniline or by the in-situ reduction of 4-fluoronitrobenzene followed by alkylation. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com A biomimetic reductive amination of fluorinated aldehydes and ketones has also been explored, involving an azomethine-azomethine isomerization. nih.gov

A crucial precursor for one potential synthesis of this compound is 4-amino-3-fluorobenzonitrile. sigmaaldrich.comnih.gov The reduction of the nitrile group in this compound would directly yield the target molecule. The reduction of nitriles to primary amines is a well-established transformation in organic synthesis.

Nucleophilic Substitution and Condensation Reactions

Nucleophilic substitution reactions are another cornerstone in the synthesis of fluoroaniline (B8554772) derivatives. The amino group of 4-fluoroaniline exhibits high reactivity, readily participating in nucleophilic substitution reactions with alkyl halides. guidechem.com While the fluorine atom on the aniline ring is generally not reactive enough for direct nucleophilic aromatic substitution (SNAr), the introduction of strong electron-withdrawing groups can activate it for such reactions. A more common approach involves using a precursor with a better leaving group, like chlorine, and then performing a halogen exchange (Halex) reaction.

Condensation reactions, such as the formation of Schiff bases (imines) by reacting 4-fluoroaniline with aldehydes or ketones, are vital for creating versatile intermediates. These imines can be subsequently reduced or used in other transformations to build more complex molecules. The regioselectivity of nucleophilic aromatic substitution is a critical consideration, particularly in polysubstituted systems. For example, in 2,4-dichloroquinazoline (B46505) precursors, the chlorine at the 4-position is preferentially substituted by amine nucleophiles. mdpi.com

Aminomethylation Strategies and Analogous Reactions

The introduction of the aminomethyl group onto an aromatic ring is a key transformation for accessing compounds like this compound. Mannich-type reactions and reactions involving N-hydroxymethylphthalimides are prominent strategies.

Mannich-type Reactions and Their Mechanistic Variations

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orglibretexts.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org The reaction mechanism initiates with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by an enol or other nucleophile. wikipedia.orgyoutube.com This reaction is a powerful tool for introducing aminomethyl groups into various molecules. nih.gov

Variations of the Mannich reaction have been developed to enhance its efficiency and scope. For instance, ultrasound has been used to promote the N-aminomethylation of indoles in good to excellent yields. researchgate.netnih.gov The choice of catalyst and reaction conditions can significantly influence the outcome and regioselectivity of the reaction.

Reactions with N-Hydroxymethylphthalimides

N-Hydroxymethylphthalimides serve as effective reagents for the aminomethylation of various substrates. The Gabriel synthesis, a classic method for preparing primary amines, utilizes the phthalimide (B116566) anion as a nucleophile to displace a halide. nptel.ac.in This general principle can be extended to introduce a protected aminomethyl group.

Catalytic Systems in the Synthesis of Fluoroanilines and Aminomethyl Derivatives

Catalysis plays a pivotal role in modern synthetic organic chemistry, offering efficient and selective routes to desired products. In the context of synthesizing fluoroanilines and their aminomethyl derivatives, various catalytic systems have been employed.

The industrial production of 4-fluoroaniline often relies on the catalytic hydrogenation of 4-fluoronitrobenzene. chemicalbook.com Catalysts such as palladium on carbon (Pd/C) are highly effective for this transformation. chemicalbook.com Other catalytic systems, including PdCl2-V2O5 with carbon monoxide as the reducing agent, have also been reported to give high yields of 4-fluoroaniline. chemicalbook.com

For carbon-nitrogen bond formation, palladium-catalyzed coupling reactions are widely used. For example, the coupling of 4-fluoroaniline with 1-fluoro-4-iodobenzene (B1293370) can be achieved using a Pd(dppf)Cl2 catalyst. guidechem.com Manganese-based catalysts have also emerged as effective for the aminomethylation of aromatic compounds. researchgate.net Furthermore, nickel-catalyzed reductive coupling reactions have been developed for the synthesis of tertiary benzhydryl amines from in situ generated iminium ions. ucla.edu

The development of new catalytic systems continues to be an active area of research, with the aim of improving efficiency, selectivity, and sustainability in the synthesis of complex molecules like this compound.

Transition Metal-Mediated Cross-Coupling and Cyclization Reactions

Transition metal catalysis is a cornerstone for the synthesis of aniline derivatives, offering powerful tools for forming carbon-nitrogen (C-N) bonds and constructing complex heterocyclic structures. researchgate.netnih.gov Key strategies include palladium-catalyzed Buchwald-Hartwig C-N cross-coupling and Ullmann-type amination reactions. researchgate.net A variety of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, are utilized to catalyze these transformations, often involving directing groups to achieve high selectivity. nih.gov

Recent progress has highlighted the use of transition metal-catalyzed multi-component reactions for the synthesis of quinoline (B57606) derivatives, which are structurally related to aniline derivatives. chemrevlett.com The A³-coupling reaction, involving an aniline, an aldehyde, and a terminal alkyne, is a prominent example that proceeds via transition metal catalysis to form substituted quinolines. chemrevlett.comchemrevlett.com Various metal catalysts, including copper, iron, gold, silver, and zinc, have been successfully employed for this transformation. chemrevlett.comchemrevlett.com For instance, zinc triflate (Zn(OTf)₂) has been shown to effectively catalyze the A³-coupling of anilines, aromatic aldehydes, and phenylacetylene (B144264) under solvent-free conditions to produce 2,4-diaryl quinolines. chemrevlett.com

Cyclization reactions are also pivotal in synthesizing complex aniline derivatives. Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br₂) provides a mild and efficient route to 3-halogenated quinolines. nih.gov Furthermore, palladium(II)-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes has been developed for the synthesis of N-(2-pyridyl)indole frameworks. nih.gov These methods demonstrate the versatility of transition metals in constructing diverse heterocyclic systems from aniline-based starting materials.

Table 1: Transition Metals in the Synthesis of Aniline Derivatives

Transition Metal Reaction Type Example
Palladium (Pd) Cross-Coupling, Annulation Buchwald-Hartwig amination, Synthesis of N-(2-pyridyl)indoles. researchgate.netnih.gov
Copper (Cu) Cross-Coupling, Cyclization Ullmann condensation, A³-coupling for quinoline synthesis. researchgate.netbeilstein-journals.org
Rhodium (Rh) C-H Activation, Alkylation Alkylation of N-aryl-2-aminopyridines with enones. nih.gov
Iridium (Ir) C-H Activation, Amidation Intramolecular amidation of aniline derivatives. nih.gov
Iron (Fe) Cyclization A³-coupling for quinoline synthesis. chemrevlett.com
Zinc (Zn) Cyclization A³-coupling for quinoline synthesis under solvent-free conditions. chemrevlett.com
Gold (Au) Cyclization A³-coupling for quinoline synthesis. chemrevlett.com

Metal-Free and Aerobic Oxidative Approaches

In the quest for more sustainable chemical processes, metal-free and aerobic oxidative methods have gained significant attention. Aerobic oxidation utilizes molecular oxygen from the air as a green and readily available oxidant. nih.govacs.org

One notable example is the chromium-salen catalyzed oxidative cross-coupling of N,N-disubstituted anilines with phenols and naphthols. nih.gov This reaction proceeds under mild conditions at room temperature using air as the oxidant, suggesting a mechanism involving the oxidation of the aniline followed by nucleophilic attack. nih.gov Gold nanoparticles supported on cerium oxide (Au/CeO₂) have also been shown to catalyze the aerobic dehydrogenative aromatization of cyclohexanone (B45756) motifs with secondary amines to produce m-phenylenediamine (B132917) derivatives. acs.org Another approach involves the use of copper-cobalt oxide (CuCo₂O₄) nanomaterials as catalysts for the direct oxidative coupling of anilines to form azobenzenes under aerobic conditions. nih.gov

Metal-free approaches offer an alternative pathway, avoiding the cost and potential toxicity associated with metal catalysts. An example is the synthesis of 2-aminopyridine (B139424) derivatives through the nucleophilic substitution of 2-fluoropyridine (B1216828) with acetamidine (B91507) hydrochloride, which proceeds efficiently without a catalyst. nih.gov This highlights the potential for developing catalyst-free methods for specific amination reactions.

Innovations in Green Chemistry for Fluoroaniline Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fluoroanilines, focusing on the use of renewable resources and the development of highly efficient, low-waste methodologies. rsc.orgresearchgate.net

Utilization of Bio-renewable Feedstocks

A significant innovation in aniline production is the shift from petrochemical feedstocks to bio-renewable sources. thechemicalengineer.com Conventionally, aniline is produced from fossil fuels like petroleum through the nitration of benzene (B151609) followed by reduction. thechemicalengineer.com A pioneering bio-based process has been developed that utilizes plant biomass as the starting material. chemanalyst.comcovestro.com

In this process, industrial sugar derived from plants is converted into a chemical intermediate through fermentation by genetically modified microorganisms. thechemicalengineer.comcovestro.com This intermediate is then transformed into aniline via chemical catalysis. thechemicalengineer.com This bio-based route operates under milder conditions and significantly reduces the carbon footprint associated with traditional aniline production. thechemicalengineer.comchemanalyst.com A pilot plant for this process has been established, marking a crucial step towards industrial-scale production of bio-based aniline. chemanalyst.comfnr.de

Table 2: Comparison of Aniline Production Routes

Feature Conventional Petrochemical Route Bio-based Route
Feedstock Benzene (from petroleum) thechemicalengineer.com Plant-based sugars (biomass) thechemicalengineer.comcovestro.com
Key Steps Nitration and subsequent reduction thechemicalengineer.com Fermentation and chemical catalysis thechemicalengineer.com
Environmental Impact Releases CO₂, contributes to climate change thechemicalengineer.com Reduced CO₂ footprint, circular economy approach chemanalyst.comcovestro.com
Reaction Conditions Harsher conditions Milder conditions thechemicalengineer.com

Solvent-Free and Atom-Economical Methodologies

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. nih.govnumberanalytics.com Reactions with high atom economy are inherently more efficient and environmentally benign. nih.gov Catalytic reactions, including hydrogenations and cross-couplings, are instrumental in improving atom economy. numberanalytics.com

An example of a highly atom-economical process is the iodosulfenylation of alkynes, which proceeds with 100% atom economy in a reagentless and sustainable manner. rsc.org Such principles can be applied to the synthesis of fluoroaniline precursors and derivatives.

Solvent-free reaction conditions represent another key aspect of green synthesis. The aforementioned Zn(OTf)₂-catalyzed synthesis of quinolines via an A³-coupling is a prime example of a solvent-free methodology. chemrevlett.com Eliminating solvents reduces waste, cost, and safety hazards.

Table 3: Examples of Atom-Economical Reactions

Reaction Type Description Atom Economy
Diels-Alder Cycloaddition A [4+2] cycloaddition to form a six-membered ring. All atoms from the diene and dienophile are incorporated into the product. nih.gov High (often 100%)
Hydrogenation The addition of hydrogen across a double or triple bond, typically using a metal catalyst. numberanalytics.com High
Rearrangement Reactions Intramolecular reorganization of atoms to form a structural isomer. 100%
Iodosulfenylation of Alkynes Addition of an iodine and a sulfenyl group across a triple bond. rsc.org 100%

Detailed Reaction Pathways for Carbon-Nitrogen Bond Formation and Transformation

The formation and transformation of carbon-nitrogen (C-N) bonds are central to the synthesis and derivatization of this compound. Key reactions include palladium-catalyzed amination, protective group strategies, and Mannich-type reactions.

One of the most powerful methods for forming the C(aryl)-N bond is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide or triflate with an amine. In syntheses relevant to fluorinated anilines, aryl chlorides and bromides are common starting materials. nih.govnih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

However, fluorinated anilines can be unstable under the harsh conditions (high temperatures and strong bases) often required for these couplings. nih.gov A significant advancement involves the use of weaker bases, such as potassium phenoxide (KOPh), in conjunction with specialized phosphine (B1218219) ligands like AdBippyPhos. nih.gov This milder approach allows for the successful coupling of fluoroalkylamines with aryl halides at low catalyst loadings. Mechanistic studies indicate that due to the electron-withdrawing nature of the fluoroalkyl group on the amine, the turnover-limiting step of the catalytic cycle is the final C-N bond-forming reductive elimination. nih.gov

A practical synthetic route to 4-substituted aminoanilines involves a multi-step pathway starting from a precursor like 2-fluoro-4-bromaniline. This approach includes:

Protection: The aniline amino group is protected, for instance, with a pivaloyl group, to prevent self-reaction.

C-N Coupling: The protected brominated intermediate undergoes a palladium-catalyzed reaction with a desired amine to form the new C-N bond at the 4-position.

Deprotection: The protecting group is removed under acidic conditions to yield the final 2-fluoro-4-substituted-amino aniline.

Catalyst Systems for Palladium-Catalyzed Amination of Aryl Halides
Catalyst/LigandBaseSubstrateKey Mechanistic FeatureReference
[Pd(allyl)Cl]₂ / AdBippyPhosKOPhAryl Chlorides/Bromides + FluoroalkylaminesTurnover-limiting step is reductive elimination; mild conditions prevent product degradation. nih.gov
Pd₂(dba)₃ / Xantphos-Protected 2-fluoro-4-bromaniline + AminesUsed in the synthesis of 4-position substituted amines. chemistrysteps.com

Furthermore, the aminomethyl group itself can be introduced via reactions like the Mannich reaction, which involves the aminoalkylation of an acidic proton. byjus.com In biological systems, a common transformation for anilines is N-acetylation, a C-N bond-forming biotransformation that has been observed in the metabolism of 2-fluoroaniline (B146934). numberanalytics.com

Role of Intermediates in Complex Reaction Sequences (e.g., Iminium Ions)

Reactive intermediates play a pivotal role in the construction of complex molecules from simple precursors. In reactions involving the aminomethyl functionality, the iminium ion is a key electrophilic intermediate.

The Mannich reaction, a classic method for C-N bond formation, proceeds through an iminium ion. wikipedia.orglibretexts.org The reaction mechanism begins with the condensation of an amine with a non-enolizable aldehyde (like formaldehyde) to form a highly electrophilic iminium ion. chemistrysteps.combyjus.comadichemistry.com This ion is then attacked by a nucleophile, such as an enol or an electron-rich aromatic ring, to form the final aminoalkylated product. wikipedia.orglibretexts.org The generation of an iminium ion from the primary amine of this compound would render the benzylic carbon highly susceptible to nucleophilic attack, enabling further molecular elaboration.

Key Reactive Intermediates and Their Roles
IntermediateFormationRole in Reaction SequenceReference
Iminium IonReaction of an amine with an aldehyde/ketone.Acts as a potent electrophile, enabling aminoalkylation in Mannich and related reactions. numberanalytics.comwikipedia.orgnih.gov
ortho-Quinone Methide (o-QM)Thermal or chemical activation of ortho-substituted phenols (e.g., Mannich bases).Acts as a reactive diene or Michael acceptor in cycloaddition and conjugate addition reactions for building complex heterocyclic systems. nih.govnih.govrsc.org

In more complex sequences, particularly those involving phenolic precursors to aniline derivatives, ortho-quinone methides (o-QMs) can serve as critical intermediates. nih.govnih.gov These highly polarized and reactive species are often generated transiently from ortho-hydroxybenzyl derivatives (including Mannich bases). rsc.org An o-QM can then undergo rapid [4+2] cycloaddition or conjugate addition reactions. nih.gov For instance, the thermal activation of a 7-hydroxy-6-(aminomethyl)isoflavone, a structure related to the title compound, can generate an o-QM intermediate that is trapped to form complex tetracyclic products.

Stereochemical Control and Diastereoselectivity in Synthetic Processes

When reactions create new chiral centers, controlling the stereochemical outcome is paramount. In syntheses involving or targeting chiral analogues of this compound, stereocontrol can be achieved through various strategies.

Asymmetric Mannich reactions provide a direct route to chiral β-amino carbonyl compounds. The use of a chiral catalyst, such as (S)-proline, can induce high levels of diastereoselectivity and enantioselectivity. libretexts.org The proposed mechanism for stereocontrol involves the formation of a chiral enamine from the catalyst and a ketone/aldehyde. This enamine then attacks the imine in a highly organized transition state, where steric hindrance and hydrogen bonding between the catalyst's carboxylic acid group and the imine direct the facial attack, locking in a specific stereochemical configuration (e.g., syn or anti). libretexts.org

Another powerful strategy is the use of chiral auxiliaries . For example, sulfinamides can be used to direct the stereoselective addition of nucleophiles. In one stereoselective route, the addition of an indole (B1671886) nucleophile to a chiral sulfinamide-derived imine produced a pair of diastereomers that could be separated and individually converted into optically pure amine products. nih.gov

Catalyst-controlled asymmetric synthesis is also prevalent. The development of chiral ligands for transition metals, such as copper and palladium, enables enantioselective C-N bond formation. A novel method for the asymmetric synthesis of N-substituted allylic amines utilizes an inexpensive copper catalyst paired with a chiral ligand to achieve high selectivity. louisiana.edu Recently, a dual catalytic system combining a nickel complex with a photoredox catalyst has enabled the first asymmetric carbonylative coupling of benzylic halides with various amines, including trifluoroethylamine, to produce a diverse array of chiral amides with excellent enantioselectivity. acs.org This highlights the potential for creating chiral amide derivatives from the aminomethyl group of the title compound.

These methods underscore the sophisticated control that can be exerted over reaction pathways to selectively produce a single desired stereoisomer of a complex fluorinated amine.

Advanced Computational and Theoretical Investigations of 4 Aminomethyl 2 Fluoroaniline

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure, geometry, and reactivity of molecules. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. For fluoroaniline (B8554772) derivatives, DFT calculations are crucial for understanding how the fluorine substituent and the aminomethyl group influence the electron distribution and geometry of the aniline (B41778) ring.

In studies of similar molecules, such as fluorinated anilinoquinazolines, DFT has been employed to optimize molecular geometries and calculate interaction energies. nih.gov For instance, in a study of 4-anilino-5-fluoroquinazolines, DFT calculations were used to characterize the nature of intramolecular hydrogen bonds. nih.gov These calculations can reveal bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's most stable conformation.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and is used to investigate intramolecular charge transfer, hybridization, and delocalization of electron density. nih.gov By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability arising from hyperconjugative interactions. In a study of 4-anilino-5-fluoroquinazolines, NBO analysis could be used to understand the electronic effects of substituents on the intramolecular N-H···F hydrogen bond. nih.gov

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For a molecule like 4-(aminomethyl)-2-fluoroaniline, FMO analysis would be instrumental in predicting its behavior in chemical reactions and its potential as a reactive species in biological systems.

The table below illustrates typical HOMO-LUMO energy gaps for related aniline compounds, which are indicative of their relative reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Aniline-5.23-0.135.10
2-Fluoroaniline (B146934)-5.31-0.215.10
4-Fluoroaniline (B128567)-5.34-0.195.15

Note: The data in this table is illustrative for related compounds and not specific to this compound. The exact values would require specific DFT calculations for the target molecule.

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental data and confirming molecular structures. For instance, calculated vibrational frequencies from DFT can be compared with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. In the context of fluorinated anilinoquinazolines, a combination of experimental NMR spectroscopy and DFT calculations was used to characterize weak intramolecular interactions. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational tools in drug discovery and materials science for predicting how a molecule (ligand) will bind to a receptor or other large molecule.

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. While no specific docking studies for this compound have been reported, research on derivatives of 4-anilinoquinazoline (B1210976) provides valuable insights into how this scaffold can interact with biological targets. In one such study, derivatives were docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy. medjpps.com

The following table summarizes the docking results for a potent derivative from the study, illustrating the types of interactions and binding energies that can be determined.

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Compound 8a (a 4-anilinoquinazoline derivative)EGFR-6.39Met793, Leu718, Val726
Compound 8a (a 4-anilinoquinazoline derivative)VEGFR-2-8.24Cys919, Asp1046, Glu885

Source: Adapted from a study on novel 4-anilinoquinazoline derivatives. medjpps.com The data is for a related derivative and not this compound itself.

These studies show that the aniline moiety is crucial for forming hydrogen bonds and other interactions within the ATP-binding pocket of these kinases. Similar interactions would be expected for this compound when it is part of a larger inhibitor molecule.

Analysis of Intermolecular and Intramolecular Interactions

The non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular) are critical for determining its physical properties and its behavior in a biological context.

For fluoroaniline derivatives, a key intramolecular interaction that has been studied is the N-H···F hydrogen bond. In a detailed investigation of 4-anilino-5-fluoroquinazolines, a combination of NMR spectroscopy, X-ray crystallography, and DFT calculations was used to characterize this weak hydrogen bond. nih.gov It was found that the aniline N-H proton is forced into close proximity with the fluorine atom, leading to a through-space interaction. nih.gov The strength of this interaction was shown to be modulated by substituents on the aniline ring. nih.gov

Intermolecular interactions, such as hydrogen bonding between the aminomethyl group and the aniline's amino group with surrounding molecules (including solvent or protein residues), would play a significant role in the solvation and binding properties of this compound. The presence of both hydrogen bond donors (the -NH2 and -CH2NH2 groups) and an acceptor (the fluorine atom) suggests that this molecule can participate in a complex network of hydrogen bonds. Studies on related ether alcohols have shown that both intramolecular and intermolecular hydrogen bonding significantly influence their physical properties. mdpi.com

The table below outlines the potential hydrogen bonding capabilities of this compound.

Functional GroupHydrogen Bond Donor/AcceptorPotential Interactions
Aniline -NH2DonorIntermolecular H-bonds with solvent or protein residues.
Aminomethyl -NH2DonorIntermolecular H-bonds with solvent or protein residues.
Fluorine -FAcceptorWeak intramolecular H-bond with aniline N-H; intermolecular H-bonds.

Halogen Bonding Phenomena

There is no specific research in the public domain detailing computational investigations into the halogen bonding phenomena of this compound. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While the fluorine atom in this compound could potentially participate in such interactions, fluorine is the least polarizable halogen and generally forms the weakest halogen bonds. osti.gov Computational studies would be necessary to evaluate the electrostatic potential surface of the molecule to identify any positive region (a σ-hole) on the fluorine atom that could facilitate halogen bonding. The strength and nature of any potential halogen bonds with various Lewis bases would also require quantification through high-level theoretical calculations. osti.gov Without dedicated studies, any discussion of halogen bonding involving this specific molecule remains purely speculative.

Computational Prediction of Reactivity, Selectivity, and Stability

Specific computational predictions regarding the reactivity, selectivity, and stability of this compound are not found in the available scientific literature. Computational chemistry offers a powerful toolkit for such predictions. For instance, frontier molecular orbital analysis (HOMO-LUMO energies and distributions) can provide insights into the molecule's reactivity and the likely sites for electrophilic and nucleophilic attack. Calculated reaction pathways and transition state energies could elucidate reaction mechanisms and predict selectivity (e.g., regioselectivity or stereoselectivity) in various chemical transformations. Furthermore, computational methods can be used to calculate thermodynamic properties such as the heat of formation and Gibbs free energy to assess the molecule's stability. However, the application of these computational tools to this compound has not been the subject of published research.

Derivatization Strategies and Applications in Complex Chemical Scaffolds

Integration into Heterocyclic Systems as Key Building Blocks

The differential reactivity of the two amino groups in 4-(aminomethyl)-2-fluoroaniline is a key feature that enables its strategic incorporation into diverse heterocyclic frameworks. These heterocyclic systems are often the core of pharmacologically active compounds.

The aromatic amine functionality of this compound is instrumental in the construction of quinoline (B57606) and pyrimidine (B1678525) rings, which are prominent in many biologically significant molecules. pharmaguideline.comnih.goviipseries.orgorganic-chemistry.orgnih.gov

Quinoline Synthesis: Classic methodologies like the Skraup-Doebner-von Miller and Combes syntheses can be employed to construct quinoline derivatives from this compound. pharmaguideline.comiipseries.orgjptcp.com In these acid-catalyzed reactions, the aromatic amine condenses with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. pharmaguideline.comiipseries.orgjptcp.com The fluorine substituent at the 2-position can influence the regioselectivity of the cyclization and the electronic properties of the resulting quinoline. The aminomethyl group, typically at the 6-position of the quinoline ring, provides a valuable site for further derivatization.

Pyrimidine Synthesis: The synthesis of pyrimidine-based scaffolds can be achieved through the condensation of this compound with β-dicarbonyl compounds or their synthetic equivalents. nih.govnih.govresearchgate.netgoogle.comgoogle.com For instance, reaction with a β-ketoester can lead to the formation of a dihydropyrimidine, which can be subsequently oxidized to the corresponding pyrimidine. This approach allows for the introduction of the (4-(aminomethyl)-2-fluorophenyl) moiety into the pyrimidine core, with the aminomethyl group available for subsequent functionalization to create libraries of compounds for biological screening. nih.govresearchgate.net

The reactivity of this compound extends to the synthesis of imidazolium (B1220033) and benzothiazole (B30560) derivatives, which have applications in materials science and medicinal chemistry. researchgate.netresearchgate.netnih.govorganic-chemistry.orgijper.orgnih.govrsc.orgnih.gov

Imidazolium Salt Formation: The aliphatic aminomethyl group of this compound can be readily utilized to form imidazolium salts. nih.govrsc.orgnih.govorganic-chemistry.orgmdpi.com A common method involves the reaction with a glyoxal (B1671930) derivative and an aldehyde in the presence of an acid, followed by N-alkylation. The resulting imidazolium salts, featuring a fluoro-substituted phenyl group, are of interest as potential ionic liquids and as precursors for N-heterocyclic carbene (NHC) catalysts. organic-chemistry.org

Benzothiazole Synthesis: The aromatic amine and the ortho-fluorine atom can participate in the formation of a benzothiazole ring. researchgate.netresearchgate.netnih.govorganic-chemistry.orgijper.org This is often accomplished by reacting this compound with a thiocarbonyl source, such as carbon disulfide or a thioamide, frequently in the presence of an oxidizing agent. The fluorine atom can impact the cyclization process and the properties of the resulting benzothiazole derivative. nih.gov

The aminomethyl group serves as a crucial handle for building oxazolidinone and piperidine (B6355638) rings, both of which are important structural motifs in pharmaceuticals. organic-chemistry.orgajchem-a.comnih.govorgsyn.orgorganic-chemistry.orgnih.govnih.govdtic.milresearchgate.netgoogle.com

Oxazolidinone Synthesis: The aminomethyl group can react with phosgene (B1210022) or its equivalents, and subsequent cyclization with an epoxide can yield an oxazolidinone ring. organic-chemistry.orgajchem-a.comorgsyn.orgnih.govgoogle.com Alternatively, the formation of a carbamate (B1207046) followed by intramolecular cyclization is another viable route. The resulting N-substituted oxazolidinones are valuable chiral auxiliaries and are found in several antibacterial agents. nih.gov

Piperidine Construction: The primary amine of the aminomethyl group can be employed in various synthetic strategies to form piperidine rings. nih.govorganic-chemistry.orgnih.govdtic.milresearchgate.net These methods include reductive amination with appropriate dicarbonyl compounds or participation in aza-Diels-Alder reactions. The resulting piperidine derivatives incorporate the fluoro-substituted aniline (B41778) moiety, a feature of interest in medicinal chemistry. nih.gov

Role in the Synthesis of Functional Materials and Polymers

The distinct electronic and structural properties of this compound make it a valuable component in the creation of functional organic materials and polymers.

Nonlinear optical (NLO) materials, which can alter the properties of light, are essential for applications in optoelectronics and telecommunications. The design of NLO chromophores often relies on creating molecules with a strong electronic "push-pull" character. semanticscholar.orgrsc.orgresearchgate.netresearchgate.net

Chromophore DesignRole of this compoundResulting Property
Push-Pull SystemElectron-Donating GroupEnhanced second-order NLO response
Donor-π-Acceptor (D-π-A)Provides the Donor (D) componentSignificant molecular hyperpolarizability

The bifunctional nature of this compound enables its use as a monomer in polymerization reactions or as a pendant group to modify existing polymers. organic-chemistry.orgmdpi.com

Polymer Backbone Integration: It can participate as a monomer in polycondensation or polyaddition reactions. For example, its two amino groups can react with dicarboxylic acids to form polyamides or with diisocyanates to form polyureas. mdpi.com The fluorine atom incorporated into the polymer backbone can enhance properties such as thermal stability and chemical resistance. mdpi.com

Pendant Group Functionalization: The aminomethyl group can be attached to pre-existing polymer chains that have reactive functionalities. This grafting process can introduce the specific characteristics of the fluoroaniline (B8554772) moiety to the bulk polymer, potentially altering its refractive index or surface properties.

Polymer ModificationRole of this compoundImpact on Polymer Properties
Polycondensation/PolyadditionMonomerIncreased thermal stability, chemical resistance
Grafting to PolymersPendant GroupModified refractive index, altered surface energy

Bioconjugation and Modification of Biomolecules

While the modification of biomolecules, including nucleic acids, is a cornerstone of modern biotechnology and drug discovery, specific examples detailing the use of this compound for these purposes are not readily found in current research.

Functionalization of Nucleic Acids (e.g., RNA, siRNA)

The functionalization of ribonucleic acids (RNA) and small interfering RNAs (siRNA) with small molecules is a critical area of research for developing therapeutic agents and research tools. The introduction of moieties containing fluorine can enhance the stability and binding properties of these biomolecules. For instance, the development of nucleoside analogs such as 1-(4-C-aminomethyl-2-deoxy-2-fluoro-β-d-arabinofuranosyl)thymine has been shown to increase the nuclease resistance of DNA, a desirable trait for antisense oligonucleotides. nih.gov This analog, while structurally different from this compound, highlights the strategic value of combining aminomethyl and fluoro groups in nucleic acid modifications. However, direct reports on the conjugation of this compound to RNA or siRNA are not prevalent in the reviewed literature.

Strategic Use in Multicomponent and Cascade Reactions

Multicomponent and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single step, saving time and resources. 20.210.105 The use of fluorinated building blocks, such as substituted anilines, is of great interest for creating novel heterocyclic compounds with potential therapeutic applications. chemistryviews.org

Cascade reactions are powerful tools in total synthesis, enabling the rapid assembly of complex natural products. nih.govdntb.gov.ua For example, a one-pot condensation-cyclization cascade reaction using substituted anilines and fluoroacetaldehyde (B75747) hemiacetals has been developed for the synthesis of fluorinated tetrahydroquinazolines. chemistryviews.org While these examples underscore the utility of aniline derivatives in such reactions, specific studies employing this compound as a key reactant in multicomponent or cascade sequences to build complex scaffolds are not prominently documented.

Solubility Modulation Strategies for Derived Compounds

The solubility of a chemical compound is a critical physicochemical property, particularly in the context of medicinal chemistry and materials science. The introduction of fluorine atoms and polar functional groups, such as the aminomethyl group present in this compound, can significantly influence a molecule's solubility. A patent for the synthesis of 2-fluoro-4-substituted aminoanilines suggests a route to a class of compounds that includes the target molecule, indicating its role as a synthetic intermediate. google.com However, specific studies that focus on systematically modulating the solubility of compounds derived from this compound are not detailed in the available literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4-(Aminomethyl)-2-fluoroaniline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H, ¹³C, and ¹⁹F NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic protons of the aniline (B41778) ring typically appear as complex multiplets due to proton-proton and proton-fluorine couplings. The benzylic protons of the aminomethyl group (-CH₂NH₂) and the protons of the primary amine (-NH₂) on the ring will also present characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound will show distinct signals for the aminomethyl carbon and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (fluoro, amino, and aminomethyl groups), and the carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). rsc.org

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and valuable tool. huji.ac.il It provides a specific signal for the fluorine atom, and its chemical shift is indicative of its electronic environment. huji.ac.il The coupling of the fluorine atom to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides crucial connectivity information. huji.ac.il Fluorine-substituted anilines are known to constitute a class of ¹⁹F NMR pH indicators, with chemical shifts sensitive to the protonation state of the aniline nitrogen. nih.gov

Table 1: Predicted NMR Data for this compound This table represents typical, predicted chemical shift ranges and coupling patterns based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity / Coupling
¹HAromatic H6.5 - 7.2Multiplets (m)
¹H-CH₂-~3.8Singlet (s) or Doublet (d)
¹HRing -NH₂3.5 - 4.5 (broad)Broad Singlet (br s)
¹³CC-F145 - 155Doublet (d, ¹JCF)
¹³CC-NH₂135 - 145Singlet (s) or Doublet (d)
¹³CAromatic CH115 - 130Doublet (d) or Singlet (s)
¹³C-CH₂-~45Singlet (s)
¹⁹FAr-F-110 to -130Multiplet (m)

Two-Dimensional NMR Correlation Experiments (COSY, HETCOR, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is used to map the relationships between the different protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of the protonated carbons in the molecule by linking the ¹H and ¹³C signals for each C-H unit in the aromatic ring and the -CH₂- group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). columbia.eduwisc.edu HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. wisc.eduresearchgate.net For instance, it can show correlations from the benzylic protons (-CH₂) to the aromatic carbons C3, C4, and C5, confirming the position of the aminomethyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight. uab.edu

Under harder ionization conditions, such as Electron Ionization (EI), the molecule undergoes fragmentation. youtube.com The fragmentation pattern is a unique fingerprint of the molecule. For this compound, a key fragmentation is the cleavage of the C-C bond between the aromatic ring and the aminomethyl group (alpha-cleavage), which would result in the formation of a stable benzyl-type cation. researchgate.net The loss of ammonia (B1221849) (NH₃) or the fluorine atom can also be observed.

Table 2: Expected Mass Spectrometry Fragments for this compound (C₇H₉FN₂) Molecular Weight: 140.16 g/mol

m/z (mass-to-charge ratio)IonDescription
141.17[M+H]⁺Protonated molecular ion, confirms molecular weight.
123.06[M-NH₃]⁺Loss of ammonia from the aminomethyl group.
111.06[C₇H₆F]⁺Loss of the aminomethyl group via benzylic cleavage.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's bonds, providing direct information about the functional groups present. rjpn.org

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of both the primary aromatic amine and the aminomethyl group appear as distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net The C-F bond shows a strong stretching vibration typically in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also readily identifiable. nih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. nih.gov While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations are typically strong and well-defined. scirp.org The technique is particularly useful for observing symmetric vibrations and C-C backbone stretching. tsijournals.comtsijournals.com The C-F stretching vibration is also Raman active. tsijournals.comtsijournals.com

Table 3: Key Vibrational Frequencies for this compound This table presents characteristic wavenumber ranges for the main functional groups. researchgate.netnih.gov

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3500N-H Stretch (asymmetric & symmetric)-NH₂ (Aromatic & Aliphatic)
3000 - 3100C-H StretchAromatic Ring
2850 - 2960C-H Stretch (asymmetric & symmetric)-CH₂-
~1620N-H Scissoring (Bending)-NH₂
1500 - 1600C=C StretchAromatic Ring
1200 - 1300C-F StretchAryl-Fluoride
1250 - 1350C-N StretchAromatic Amine

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD)

While a single crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state conformation. For instance, the crystal structure of 2-fluoroaniline (B146934) has been determined and provides a basis for understanding the influence of the fluorine and amino substituents on the phenyl ring. nih.gov

Crystallographic Data for an Analogous Compound: 2-Fluoroaniline

ParameterValue
CCDC Number295526
Empirical FormulaC₆H₆FN
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁

Data sourced from the Cambridge Structural Database, referencing a study on crystal growth and properties. nih.gov This data is for the analogous compound 2-fluoroaniline and is presented for illustrative purposes.

Electronic Absorption and Circular Dichroism Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and environment.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

The UV-Vis-NIR spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, characteristic absorptions corresponding to π-π* transitions of the benzene (B151609) ring are expected.

As a proxy, the UV-Vis spectrum of the structurally similar compound benzylamine (B48309) shows absorption maxima at 206 nm and 256 nm. sielc.comresearchgate.net These absorptions are typical for a benzene ring with an attached auxochronic group. The fluorine substituent in this compound would be expected to induce a slight bathochromic or hypsochromic shift in these absorption bands due to its electronic effects on the aromatic system. The specific solvent used can also influence the position and intensity of these peaks. sielc.comencyclopedia.pub

UV-Vis Absorption Maxima for a Structurally Similar Compound: Benzylamine

Wavelength (λmax)
206 nm
256 nm

This data is for the analogous compound benzylamine and is presented for illustrative purposes. sielc.comresearchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. portlandpress.comusu.edu It measures the differential absorption of left- and right-circularly polarized light. portlandpress.com Since this compound is an achiral molecule, it will not exhibit an ECD spectrum.

However, if a chiral derivative of this compound were to be synthesized, for example, by introducing a chiral center in the aminomethyl group or by forming a complex with a chiral host, ECD would become an invaluable tool for determining its absolute configuration. portlandpress.com The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, would be a unique fingerprint of that specific enantiomer. portlandpress.com The sign and intensity of the ECD signals are highly sensitive to the three-dimensional arrangement of the chromophores and auxochromes within the molecule. portlandpress.com

High-Resolution Surface Analysis Techniques

Understanding how molecules organize on surfaces is critical for applications in materials science and nanotechnology.

Scanning Tunneling Microscopy (STM) for Supramolecular Assemblies

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can visualize the arrangement of individual molecules adsorbed on a conductive substrate with atomic or near-atomic resolution. This technique is particularly well-suited for studying the formation of self-assembled monolayers and other supramolecular structures.

While there are no specific STM studies on this compound, research on the adsorption of aniline on gold surfaces provides a clear example of how such molecules can form highly ordered structures. In situ STM studies have shown that aniline molecules can form well-defined adlattices on Au(111) surfaces. The arrangement of these molecules is influenced by factors such as the electrode potential and the presence of co-adsorbed anions. These studies reveal that the aniline molecules can align in specific patterns, driven by intermolecular interactions and interactions with the substrate. For this compound, the presence of the aminomethyl and fluoro groups would likely lead to distinct packing arrangements on a surface like gold or graphite, influenced by hydrogen bonding and dipole-dipole interactions.

Chromatographic and Elemental Analysis for Purity and Composition of this compound

The rigorous assessment of purity and elemental composition is a cornerstone of chemical characterization, ensuring the identity and quality of a synthesized compound. For this compound, a combination of chromatographic and elemental analysis techniques is employed to achieve a comprehensive analytical profile. High-performance liquid chromatography (HPLC) is a principal method for determining the purity of the compound, while elemental analysis provides confirmation of its atomic constituents, aligning theoretical calculations with empirical data.

Chromatographic Analysis

High-performance liquid chromatography is instrumental in separating this compound from any impurities that may be present, such as starting materials, byproducts, or degradation products. The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve effective separation and sensitive detection.

While specific research detailing the HPLC analysis of this compound is not extensively published, methodologies for structurally similar compounds, such as other fluoro-substituted anilines, provide a framework for its analysis. Typically, reversed-phase columns (e.g., C18) are utilized with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often favored to ensure the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, with the wavelength selected to maximize the absorbance of the analyte.

For related compounds, such as 2-fluoro-4-substituted anilines, HPLC has been used to confirm purity, with some patent literature indicating purities of intermediates in the high 90s percentage range. For instance, a patent detailing the synthesis of related anilines reported a purity of 97.2% for a precursor compound as determined by HPLC. sigmaaldrich.com The development of a validated HPLC method for this compound would involve assessing parameters such as linearity, precision, accuracy, and specificity to ensure reliable purity assessment.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This table represents typical starting conditions for method development for aromatic amines and would require optimization for the specific analysis of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C₇H₉FN₂. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and is a critical component of its structural confirmation.

The theoretical elemental composition of this compound is derived from its molecular weight and the atomic weights of its constituent atoms.

Table 2: Theoretical Elemental Composition of this compound (C₇H₉FN₂)

ElementAtomic SymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.011784.07759.99
HydrogenH1.00899.0726.47
FluorineF18.998118.99813.56
NitrogenN14.007228.01419.99
Total 140.161 100.00

Experimental results from elemental analysis of a purified sample of this compound would be expected to fall within a narrow margin of these theoretical values (typically ±0.4%) to be considered acceptable confirmation of the compound's composition.

Structure Reactivity and Structure Property Relationships of 4 Aminomethyl 2 Fluoroaniline Derived Systems

Influence of Fluorine Substitution on Electronic Properties and Reactivity

The presence of a fluorine atom at the ortho-position to the amino group significantly modulates the electronic landscape of the aniline (B41778) ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect lowers the energy of the molecular orbitals, including the highest occupied molecular orbital (HOMO). numberanalytics.comchemrxiv.org A stabilized HOMO level suggests a greater resistance to oxidation. numberanalytics.com The introduction of fluorine can enhance the metabolic stability of amine-containing compounds. alfa-chemistry.com

This inductive withdrawal of electron density deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to non-fluorinated aniline. numberanalytics.com However, the fluorine atom, like other halogens, also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R effect). In the case of fluorine, this resonance donation is generally weaker than its inductive withdrawal.

Theoretical calculations on related fluorinated aniline systems have shown that the position of the fluorine atom relative to other substituents has a pronounced effect on the HOMO level. For instance, a fluorine atom located at the ortho-position to an activating group leads to a more stabilized HOMO level compared to a meta-positioned fluorine. mdpi.com This highlights the critical role of the substituent pattern in fine-tuning the electronic properties.

Table 1: Electronic Properties of Substituted Anilines

CompoundHOMO Energy Level (Calculated)Reactivity towards Electrophiles
AnilineHigherMore reactive
4-Fluoroaniline (B128567)LowerLess reactive
2-Fluoroaniline (B146934)LowerLess reactive
4-(Aminomethyl)-2-fluoroanilineExpected to be lower than anilineLess reactive than aniline

Role of the Aminomethyl Moiety in Reaction Selectivity and Pathway Diversification

The aminomethyl group (-CH₂NH₂) at the para-position to the primary amino group introduces another layer of reactivity and potential for diversification in reaction pathways. This group contains a basic nitrogen atom and active hydrogen atoms, making it a site for various chemical transformations.

The aminomethyl group can participate in reactions typical of primary amines, such as N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines. These reactions allow for the elaboration of the molecule's structure, introducing new functional groups and potentially altering its physical and biological properties. The synthesis of various aminomethyl derivatives from parent aromatic compounds is a common strategy to create novel molecules with diverse activities. nih.govfrontiersin.orgresearchgate.net

In the context of electrophilic aromatic substitution, the aminomethyl group is generally considered to be an activating group, though weaker than the primary amino group. Its presence, in concert with the primary amino group, reinforces the ortho, para-directing nature of the aniline system. numberanalytics.com However, the strong activating effect of the primary amino group typically dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5).

The selectivity of reactions involving the two amine functionalities can often be controlled by carefully choosing reaction conditions. For example, the more nucleophilic primary aromatic amine might react preferentially under certain conditions, while protection of this group could allow for selective reaction at the aminomethyl nitrogen.

Conformational Effects and Stereochemical Considerations

The substituents on the benzene (B151609) ring of this compound can influence its conformational preferences and the stereochemical outcome of its reactions. The aminomethyl group has rotational freedom around the C-C and C-N bonds. The preferred conformation will be a result of minimizing steric hindrance between the aminomethyl group and the adjacent ring substituents.

While specific conformational analysis of this compound is not extensively documented in the provided search results, studies on related fluorinated molecules provide valuable insights. For instance, the analysis of 2-fluorobenzaldehyde (B47322) has shown that the trans conformer (where the fluorine and the carbonyl oxygen are on opposite sides) is generally more stable. rsc.org This preference is influenced by a combination of steric and electronic factors. A similar interplay of forces would be expected to dictate the preferred orientation of the aminomethyl group in this compound relative to the ortho-fluorine atom.

Furthermore, the introduction of fluorine can have significant stereoelectronic effects. In studies of 4-fluoroprolines, the strong inductive effect of the fluorine atom was found to enforce a particular pucker on the pyrrolidine (B122466) ring and bias the conformation of the preceding peptide bond. nih.govnih.govresearchgate.net While the aromatic ring of this compound is planar, the stereoelectronic influence of the fluorine atom could still affect the geometry of transition states in its reactions, potentially leading to specific stereochemical outcomes in the formation of new chiral centers.

Correlation between Molecular Design and Catalytic Performance

Derivatives of this compound have the potential to be utilized as ligands in catalysis. The two nitrogen atoms can act as coordination sites for metal centers, and the aromatic ring can be further functionalized to tune the steric and electronic properties of the resulting catalyst.

The fluorine atom can play a crucial role in modulating the catalytic performance. Its electron-withdrawing nature can affect the electron density on the coordinating nitrogen atoms, thereby influencing the Lewis basicity of the ligand and the electronic properties of the metal center. This, in turn, can impact the catalytic activity and selectivity. For example, in the context of hole-transporting materials for perovskite solar cells, fluorination of aniline units was shown to lower the HOMO levels, which is beneficial for hole extraction and transport. mdpi.com A similar tuning of electronic properties could be advantageous in designing ligands for redox catalysis.

While direct studies on the catalytic applications of this compound are not prevalent in the provided search results, the principles of ligand design suggest that its structural features are amenable to creating effective catalysts. The ability to modify both the aminomethyl and the primary amino groups allows for the synthesis of a library of ligands with systematically varied properties.

Structural Determinants of Compound Stability in Research Environments

The stability of this compound in a research setting is influenced by its functional groups. Aromatic amines, in general, can be susceptible to oxidation, which can lead to discoloration and the formation of polymeric impurities. msu.edu

However, the presence of the fluorine atom is known to enhance the stability of aromatic compounds. Fluorinated aromatics tend to be more resistant to oxidation and other degradation reactions compared to their non-fluorinated counterparts. numberanalytics.comnih.gov This increased stability is a significant advantage in both storage and handling.

The aminomethyl group, being a primary aliphatic amine moiety, can react with atmospheric carbon dioxide to form carbamates. nih.gov While generally a reversible process, it can affect the purity of the compound over time. The basic nature of the two amino groups also means that the compound will be sensitive to acidic conditions, readily forming ammonium (B1175870) salts.

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-2-fluoroaniline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, substituting a nitro or halide group with an aminomethyl moiety under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is common. Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 amine:substrate) are critical for yields >70%. Impurities often arise from incomplete substitution, requiring purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • 19F-NMR : Detects fluorine environments (δ -110 to -125 ppm for aromatic F) and confirms substitution patterns .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 154.1).
  • FT-IR : Identifies NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Q. How does the aminomethyl group influence the compound’s reactivity in substitution or oxidation reactions?

The aminomethyl group acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution. For example, nitration at the para position proceeds at 0°C with HNO₃/H₂SO₄, yielding 4-(Aminomethyl)-2-fluoro-5-nitroaniline. Oxidation with KMnO₄ in acidic conditions forms a quinone derivative, while reduction with H₂/Pd-C produces 4-(Aminomethyl)-2-fluorocyclohexylamine .

Advanced Research Questions

Q. What metabolic pathways are observed for this compound in biological systems, and how can they be tracked?

In vivo studies in rats show para-hydroxylation (85% of metabolites) followed by sulfation (72%) or glucuronidation (13%). 19F-NMR of urine detects metabolites like 4-amino-3-fluorophenyl sulfate (53% abundance). In vitro hepatocyte models replicate these pathways under sulfate-limited conditions, confirming phase I/II metabolism .

Q. How do electronic effects of fluorine and aminomethyl groups impact regioselectivity in cross-coupling reactions?

The fluorine atom (high electronegativity) deactivates the ortho position, directing coupling (e.g., Suzuki-Miyaura) to the meta position. The aminomethyl group enhances para-directed reactions via resonance. DFT calculations (B3LYP/6-311+G*) show a 0.3 eV lower activation energy for meta vs. ortho coupling .

Q. What computational methods are used to predict the thermochemistry of fluorinated aniline derivatives?

  • Gaussian 16 : Calculates enthalpy of vaporization (ΔvapH° = 45–50 kJ/mol) and bond dissociation energies (C-F: 485 kJ/mol).
  • COSMO-RS : Models solubility in DMSO or water (logP ~1.2). Experimental validation via DSC confirms melting points (mp 90–95°C) .

Q. How can contradictory data on reaction yields or metabolite ratios be resolved?

Discrepancies often stem from varying substrate purity or oxygen sensitivity of intermediates. For example, trace water in DMF reduces amination yields by 20%. Standardizing reaction protocols (e.g., inert atmosphere, anhydrous solvents) and using internal standards (e.g., deuterated analogs) improve reproducibility .

Methodological Guidelines

Q. Table 1: Key Reaction Parameters for Functionalization

Reaction TypeConditionsKey ProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C, 2 hr4-(Aminomethyl)-2-fluoro-5-nitroaniline65
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C4-(Aminomethyl)-2-fluoro-biphenyl78
Reductive AminationH₂ (1 atm), Pd/C, MeOH4-(Aminomethyl)-2-fluorocyclohexylamine82
Data aggregated from .

Q. Table 2: 19F-NMR Chemical Shifts of Metabolites

Metaboliteδ (ppm)Assignment
Parent Compound-118.2Aromatic F
4-Hydroxy Derivative-122.5Para-F adjacent to OH
Sulfated Metabolite-115.8Deshielded F due to SO₃⁻
From .

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